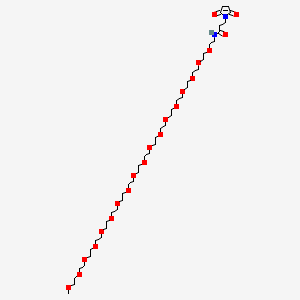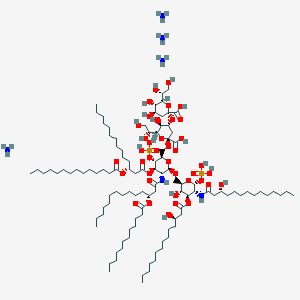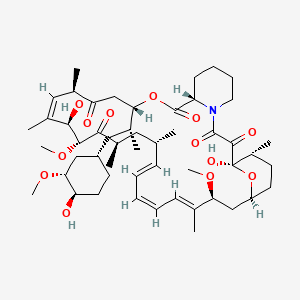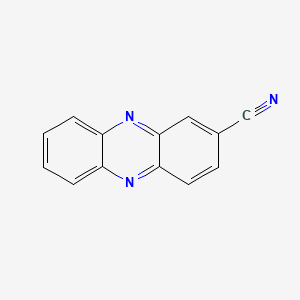
Araloside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Araloside C is a natural saponin primarily isolated from the plant Aralia elata. This compound has garnered significant attention due to its extensive anti-inflammatory and cardioprotective properties. It has been studied for its potential therapeutic effects in various diseases, including atherosclerosis and myocardial ischemia-reperfusion injury .
Preparation Methods
Synthetic Routes and Reaction Conditions: Araloside C is typically extracted from the roots and stems of Aralia elata. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The specific solvents and conditions used can vary, but common solvents include methanol, ethanol, and water. Chromatographic techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Aralia elata, followed by purification using advanced chromatographic techniques. The process is optimized to maximize yield and purity while minimizing the use of hazardous solvents. Advances in biotechnological methods, such as plant cell culture, are also being explored to produce this compound more sustainably .
Chemical Reactions Analysis
Types of Reactions: Araloside C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.
Reduction: This reaction can reduce double bonds or carbonyl groups within the molecule.
Substitution: This reaction can introduce new functional groups into the molecule, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Araloside C has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemistry of saponins and their derivatives.
Biology: It is studied for its effects on cellular processes, such as autophagy and apoptosis.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases, such as atherosclerosis and myocardial ischemia-reperfusion injury
Industry: It is explored for its potential use in developing new pharmaceuticals and nutraceuticals
Mechanism of Action
Araloside C exerts its effects through multiple molecular targets and pathways:
Sirtuin 1 (Sirt1): this compound modulates macrophage polarization via Sirt1-mediated autophagy, which plays a crucial role in reducing atherosclerosis.
Heat Shock Protein 90 (HSP90): this compound binds to HSP90, enhancing its expression and providing cardioprotection against ischemia-reperfusion injury.
Endoplasmic Reticulum Stress Pathways: this compound reduces endoplasmic reticulum stress and apoptosis in cardiomyocytes.
Comparison with Similar Compounds
Ginsenoside Rb1: Another saponin with similar anti-inflammatory and cardioprotective properties.
Astragaloside IV: A saponin known for its immunomodulatory and cardioprotective effects.
Saikosaponin D: A saponin with anti-inflammatory and hepatoprotective properties.
Uniqueness of Araloside C: this compound is unique due to its dual action on both Sirt1 and HSP90, providing a multifaceted approach to treating cardiovascular diseases. Its ability to modulate autophagy and reduce endoplasmic reticulum stress further distinguishes it from other similar compounds .
Properties
CAS No. |
55446-15-6 |
|---|---|
Molecular Formula |
C53H84O23 |
Molecular Weight |
1089.2 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-36(63)33(60)31(58)26(20-55)71-45)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)72-46-37(64)34(61)40(41(75-46)42(66)67)74-43-38(65)39(24(56)21-69-43)73-44-35(62)32(59)30(57)25(19-54)70-44/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67)/t23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36+,37+,38+,39-,40-,41-,43-,44-,45-,46+,50-,51+,52+,53-/m0/s1 |
InChI Key |
DBUJWVDNMXCCKD-MVIACUKKSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)
![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)
![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)


![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)


![(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11929574.png)



